molecular formula C12H11NO4S B503492 3-(N-Phthalimidoylmethylthio)propanoic acid

3-(N-Phthalimidoylmethylthio)propanoic acid

Cat. No.: B503492
M. Wt: 265.29g/mol
InChI Key: VXLPEUWULMMAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-Phthalimidoylmethylthio)propanoic acid is a compound that features a unique structure combining a propanoic acid moiety with a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group linked via a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid typically involves the reaction of 1,3-dioxo-1,3-dihydro-2H-isoindole-2-thiol with a suitable propanoic acid derivative. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a halogenated propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(N-Phthalimidoylmethylthio)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(N-Phthalimidoylmethylthio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(N-Phthalimidoylmethylthio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may facilitate binding through thiol-disulfide exchange reactions, while the isoindole moiety can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Phthalimidoylmethylthio)propanoic acid is unique due to the presence of the sulfanyl bridge, which imparts distinct chemical reactivity and binding properties. This feature makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29g/mol

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C12H11NO4S/c14-10(15)5-6-18-7-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15)

InChI Key

VXLPEUWULMMAAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O

Origin of Product

United States

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